

A Comparative Guide to the Spectroscopic Cross-Validation of N-Phenylmethacrylamide

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Compound of Interest

Compound Name: *N-Phenylmethacrylamide*

Cat. No.: *B167878*

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For researchers, scientists, and drug development professionals, the accurate and reliable characterization of chemical compounds is paramount. **N-Phenylmethacrylamide**, a monomer used in the synthesis of various polymers with applications in biomedicine and material science, requires rigorous analytical validation. This guide provides a comparative analysis of the spectroscopic data of **N-Phenylmethacrylamide** against several structural alternatives, supported by experimental protocols and a clear workflow for data cross-validation.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **N-Phenylmethacrylamide** and its structural analogs: N-Phenylacrylamide, N-isopropylmethacrylamide, N,N-dimethylacrylamide, and Methacrylamide. This comparative data is essential for understanding the influence of structural modifications on the spectroscopic properties.

Table 1: ^1H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Vinyl Protons	Methyl Protons	N-H Proton	Phenyl/Isopropyl Protons
N-Phenylmethacrylamide	~5.8, ~5.4	~2.0	~8.5	~7.5-7.0
N-Phenylacrylamide	~6.4, ~6.2, ~5.7	-	~8.0	~7.6-7.1
N-isopropylmethacrylamide	~5.6, ~5.3	~1.9	~7.5	~4.1 (CH), ~1.2 (CH ₃) ₂
N,N-dimethylacrylamide	~6.6, ~6.3, ~5.6	-	-	~3.0, ~2.9 (N-CH ₃) ₂
Methacrylamide	~5.6, ~5.3	~1.9	~6.5, ~5.8	-

Table 2: Key IR Absorption Bands (cm⁻¹)

Compound	C=O Stretch (Amide I)	N-H Bend (Amide II)	C=C Stretch	N-H Stretch
N-Phenylmethacrylamide	~1660	~1540	~1630	~3300
N-Phenylacrylamide	~1670	~1550	~1630	~3300
N-isopropylmethacrylamide	~1655	~1550	~1630	~3300
N,N-dimethylacrylamide	~1650	-	~1620	-
Methacrylamide	~1670	~1600	~1630	~3350, ~3180

Table 3: UV-Vis Spectroscopic Data (λ_{max} in nm)

Compound	Solvent	λ_{max}
N-Phenylmethacrylamide	Ethanol	~240
N-Phenylacrylamide	Ethanol	~245
N-isopropylmethacrylamide	Water	~200
N,N-dimethylacrylamide	Water	~200
Methacrylamide	Water	<200

Table 4: Mass Spectrometry Data (Key Fragment Ions m/z)

Compound	Molecular Ion (M ⁺)	Key Fragments
N-Phenylmethacrylamide	161	119, 93, 77, 65, 51
N-Phenylacrylamide	147	119, 93, 77, 65, 51
N-isopropylmethacrylamide	113	98, 86, 70, 58, 41
N,N-dimethylacrylamide	99	84, 72, 55, 44
Methacrylamide	85	70, 69, 55, 41

Experimental Protocols

Detailed and consistent experimental protocols are crucial for the reproducibility of spectroscopic data. Below are generalized yet detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** 10-20 mg of the analyte was dissolved in 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent depends on the solubility of the compound.[\[1\]](#)
- **Instrumentation:** ¹H NMR spectra were recorded on a 300 MHz or higher spectrometer.[\[2\]](#)
- **Data Acquisition:** A sufficient number of scans (typically 16-64) were acquired to obtain an adequate signal-to-noise ratio.[\[1\]](#) Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- **Data Processing:** Acquired spectra were processed with appropriate phasing and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** For solid samples, a small amount of the powder was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[\[3\]](#) For some compounds, spectra were obtained from a KBr pellet.

- **Instrumentation:** FTIR spectra were recorded on a spectrometer equipped with an ATR accessory.
- **Data Acquisition:** Spectra were typically collected over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the clean ATR crystal was recorded prior to sample analysis.
- **Data Processing:** The resulting spectra were ATR corrected.

UV-Visible (UV-Vis) Spectroscopy

- **Sample Preparation:** A stock solution of the analyte was prepared in a suitable UV-grade solvent (e.g., ethanol or water).^[4] Dilutions were made to obtain a final concentration within the linear range of the instrument's absorbance detector (typically in the $\mu\text{g/mL}$ to mg/mL range).
- **Instrumentation:** A dual-beam UV-Vis spectrophotometer was used.
- **Data Acquisition:** The absorbance spectrum was recorded over a wavelength range of 200-400 nm. A solvent blank was used to zero the instrument.
- **Data Analysis:** The wavelength of maximum absorbance (λ_{max}) was determined from the resulting spectrum.

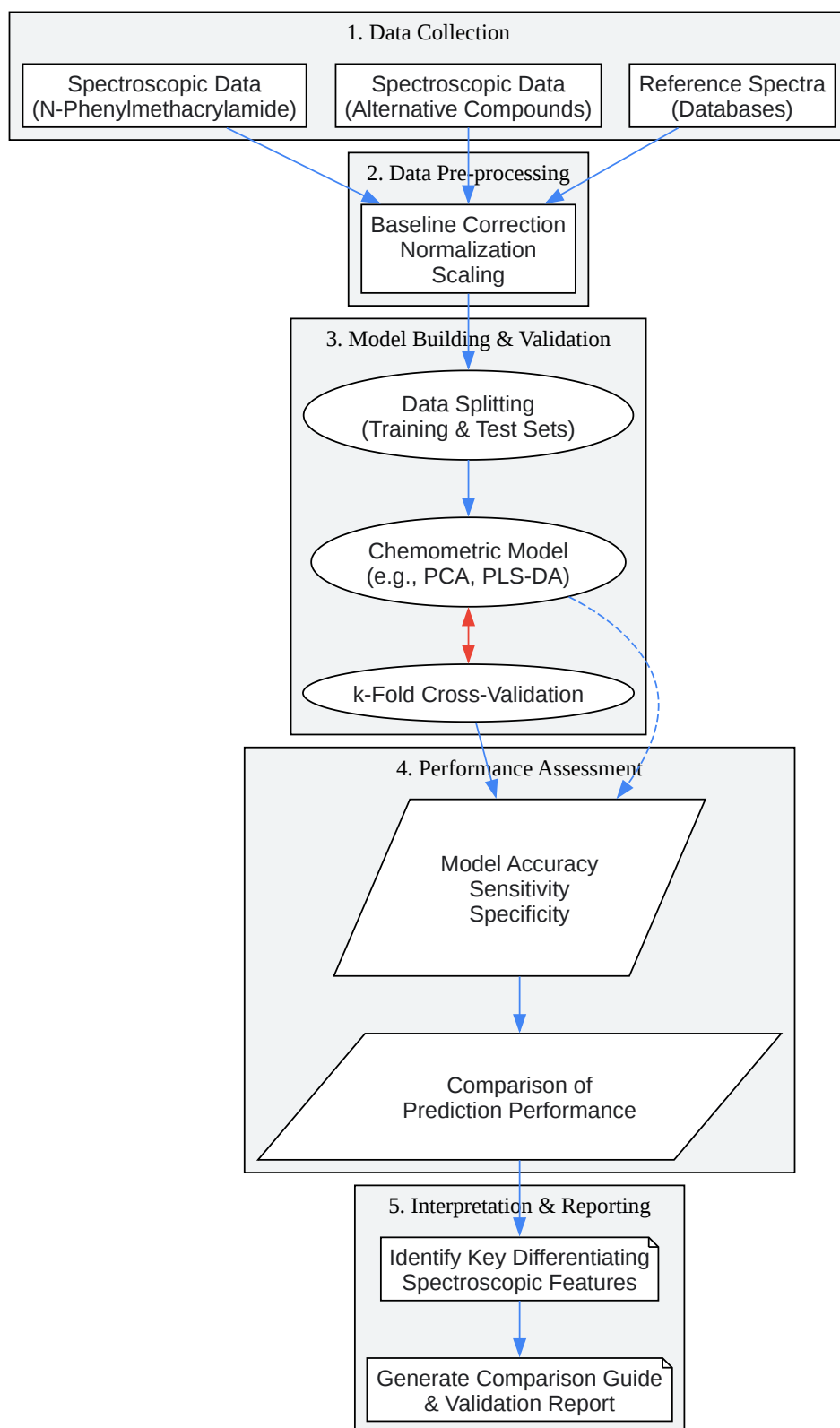
Mass Spectrometry (MS)

- **Sample Introduction:** Samples were introduced via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- **Ionization:** Electron Ionization (EI) was commonly used for GC-MS, while Electrospray Ionization (ESI) is typical for LC-MS.
- **Mass Analysis:** A quadrupole or time-of-flight (TOF) mass analyzer was used to separate the ions based on their mass-to-charge ratio (m/z).
- **Data Acquisition:** Mass spectra were recorded over a relevant m/z range (e.g., 50-500 amu).

Cross-Validation of Spectroscopic Data

Cross-validation is a statistical method used to assess the reliability of analytical models and the consistency of data. In the context of spectroscopy, it is crucial for ensuring that the obtained spectra are representative of the compound and not influenced by instrumental or experimental artifacts. A robust cross-validation workflow helps in building reliable spectral libraries and chemometric models.[\[5\]](#)[\[6\]](#)[\[7\]](#)

The following diagram illustrates a logical workflow for the cross-validation of spectroscopic data, particularly when comparing data from different sources or for related compounds.



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A logical workflow for the cross-validation of spectroscopic data.

This workflow outlines the key steps from initial data collection and pre-processing to model building, validation, and final interpretation. By systematically applying such a process, researchers can confidently compare and validate spectroscopic data, leading to more robust and reliable scientific conclusions. This structured approach is particularly important in regulated environments such as drug development, where data integrity and model validity are of utmost importance.

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